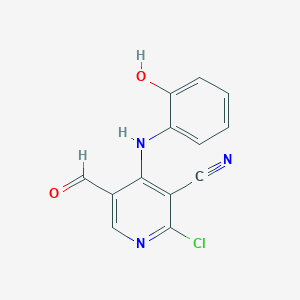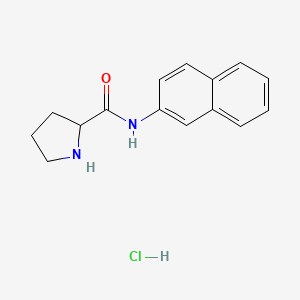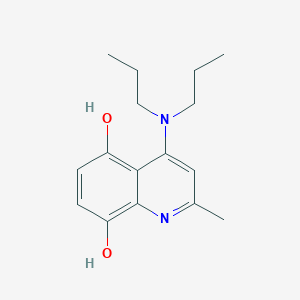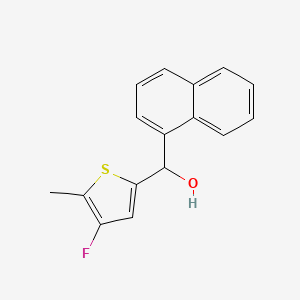
4-Chloro-5-iodopyrimidine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-5-iodopyrimidine hydrochloride: is a chemical compound with the molecular formula C4H2ClIN2·HCl It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-5-iodopyrimidine hydrochloride typically involves the halogenation of pyrimidine derivatives. One common method is the chlorination of 5-iodopyrimidine using a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent decomposition.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial for large-scale production.
化学反応の分析
Types of Reactions: 4-Chloro-5-iodopyrimidine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine or iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium hydride, potassium carbonate, or lithium diisopropylamide in solvents such as dimethylformamide or tetrahydrofuran.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and bases like potassium phosphate in solvents like toluene or ethanol.
Major Products Formed:
Substitution Products: Various substituted pyrimidines depending on the substituent introduced.
Oxidation Products: Oxidized derivatives of pyrimidine.
Reduction Products: Reduced derivatives of pyrimidine.
Coupling Products: Biaryl compounds formed through coupling reactions.
科学的研究の応用
Chemistry: 4-Chloro-5-iodopyrimidine hydrochloride is used as an intermediate in the synthesis of more complex organic molecules. It is particularly valuable in the development of new pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study the interactions of pyrimidine derivatives with biological targets. It can serve as a building block for the synthesis of nucleoside analogs and other bioactive molecules.
Medicine: The compound has potential applications in medicinal chemistry for the development of antiviral, anticancer, and antimicrobial agents. Its unique structure allows for the modification of its chemical properties to enhance biological activity.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be incorporated into polymers and other materials to impart specific properties such as increased stability or reactivity.
作用機序
The mechanism of action of 4-Chloro-5-iodopyrimidine hydrochloride depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or interacting with nucleic acids. The chlorine and iodine atoms in the compound can form strong interactions with biological targets, leading to the inhibition of key biological processes. The exact molecular targets and pathways involved vary depending on the specific derivative and its intended use.
類似化合物との比較
- 4-Chloro-5-iodo-6-methylpyrimidine
- 6-Chloro-5-iodopyrimidin-4-amine
- 4-Chloro-5-iodo-2,6-dimethylpyrimidine
- 4,6-Dichloro-5-iodopyrimidine
- 2,4-Dichloro-5-iodopyrimidine
Comparison: 4-Chloro-5-iodopyrimidine hydrochloride is unique due to the presence of both chlorine and iodine atoms on the pyrimidine ring. This dual halogenation provides distinct reactivity and allows for versatile chemical modifications. Compared to its analogs, this compound offers a balance of reactivity and stability, making it suitable for a wide range of applications in research and industry.
特性
分子式 |
C4H3Cl2IN2 |
|---|---|
分子量 |
276.89 g/mol |
IUPAC名 |
4-chloro-5-iodopyrimidine;hydrochloride |
InChI |
InChI=1S/C4H2ClIN2.ClH/c5-4-3(6)1-7-2-8-4;/h1-2H;1H |
InChIキー |
ULSNZTTWHRYQGC-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=NC=N1)Cl)I.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![N'-(Acryloyloxy)[(quinolin-8-yl)oxy]ethanimidamide](/img/structure/B11847071.png)
![3-Methyl-N-(P-tolyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridine-1-carboxamide](/img/structure/B11847084.png)



![2-Naphthalenol, 1-[[(2,4-dimethylphenyl)imino]methyl]-](/img/structure/B11847099.png)




